Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylate ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring provides structural rigidity, which is crucial for binding to specific active sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
- 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone
- 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is unique due to its specific combination of a trifluoromethyl group, a phenyl ring, and a pyrrolidine ring with a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, a pyrrolidine derivative characterized by a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, mechanisms of action, and its implications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄F₃NO₂
- Molecular Weight : 273.25 g/mol
- CAS Number : 169248-95-7
- LogP : 2.51 (indicating moderate lipophilicity)
The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
- Esterification : Carboxylate group introduction through reactions with methanol and acid catalysts.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and potency, potentially influencing neurotransmitter levels and cellular signaling pathways .
Potential Therapeutic Applications
- Antidepressants : Initial studies suggest that this compound may act on serotonin receptors, which are crucial in mood regulation.
- Anticancer Agents : Its structural features make it a candidate for developing new anticancer drugs due to its ability to modulate biological processes related to cell growth and apoptosis.
- Anti-inflammatory Properties : Similar compounds have shown inhibitory effects on COX enzymes, suggesting potential anti-inflammatory applications .
Case Studies and Research Findings
Recent studies have highlighted the compound's biological activity:
- A study demonstrated that derivatives with a trifluoromethyl group exhibited increased potency against serotonin uptake compared to non-fluorinated analogs, indicating enhanced biological efficacy due to structural modifications .
- Another investigation revealed that this compound could inhibit specific enzyme activities related to inflammation, supporting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Properties
CAS No. |
169248-95-7 |
---|---|
Molecular Formula |
C13H14F3NO2 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3 |
InChI Key |
HXQXFJKEWKTQMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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